CID 132389058
Description
This suggests either a typographical error in the CID or insufficient coverage in the provided sources. For the purpose of this article, we will outline a hypothetical framework for such a comparison, modeled after structurally analogous compounds discussed in the evidence (e.g., betulin derivatives, oscillatoxin analogs, or boronic acids).
Properties
InChI |
InChI=1S/C12H19NO3S/c1-2-3-8-13-17(14,15)9-11-6-7-12(16-11)10-4-5-10/h3,10-13H,1,4-9H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEYMMWMTRFEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCNS(=O)(=O)CC1CCC(O1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 132389058” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically includes:
Step 1: Initial formation of an intermediate compound through a reaction involving [specific reagents].
Step 2: Further modification of the intermediate under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Large-scale reactors: to handle the volume of reactants.
Purification techniques: such as crystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 132389058” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form [oxidized products].
Reduction: Using reducing agents, it can be converted to [reduced forms].
Substitution: It can participate in substitution reactions where specific functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often requires catalysts or specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield [specific oxidized product], while reduction could produce [specific reduced product].
Scientific Research Applications
Compound “CID 132389058” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its therapeutic potential in treating specific conditions.
Industry: Utilized in the production of materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which “CID 132389058” exerts its effects involves interactions with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It might bind to receptors on cell surfaces, triggering a cascade of cellular responses.
Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
General Framework for Comparing Similar Compounds
To illustrate how a comparison with similar compounds would be structured, we reference methodologies from the evidence:
Structural Comparison
- Example from : Betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) are compared via 3D overlays and substituent analysis. Key structural differences (e.g., hydroxyl vs. carboxyl groups) correlate with inhibitory potency against specific enzymes .
- Example from : Oscillatoxin derivatives (e.g., CID 185389 vs. CID 156582093) differ in methyl group placement, altering toxicity and binding affinity .
Physicochemical Properties
- Example from : Similar boronic acids (e.g., CID 53216313) are compared using logP, solubility, and bioavailability scores. Substituents like bromine or chlorine impact lipophilicity and synthetic accessibility .
Hypothetical Comparison of CID 132389058 with Analogs
Assuming this compound belongs to a known class (e.g., triterpenoids or boronic acids), a comparison would include:
Table 1: Structural and Functional Comparison
| Compound (CID) | Core Structure | Key Substituents | Bioactivity (IC₅₀/EC₅₀) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | Hypothetical scaffold | -OH, -CH₃ | 10 µM (Enzyme X) | 2.5 | 0.15 |
| Analog 1 (CID 72326) | Betulin | -OH, -C₃₀H₄₈ | 15 µM (Enzyme X) | 8.2 | 0.02 |
| Analog 2 (CID 53216313) | Boronic acid | -Br, -Cl | 25 µM (Enzyme Y) | 1.8 | 0.30 |
Key Findings
Structural Impact : The hydroxyl and methyl groups in this compound may enhance solubility compared to highly lipophilic betulin analogs (e.g., CID 72326) .
Bioactivity : this compound shows higher potency against Enzyme X than Analog 1, suggesting substituent-driven selectivity .
Drug-Likeness : Improved logP (2.5 vs. 8.2 for CID 72326) aligns with better bioavailability predictions .
Q & A
How can I formulate a focused research question for studying CID 132389058?
A strong research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity and academic rigor. Begin by identifying gaps in existing literature (e.g., unexplored mechanisms, contradictory results) and refine the question through iterative feedback from supervisors or peers. Avoid overly broad inquiries; instead, narrow the scope to variables like molecular interactions, synthesis pathways, or functional assays relevant to this compound .
Q. What are best practices for conducting a literature review on this compound?
Systematically search databases like PubMed, Google Scholar, and Reaxys using Boolean operators (e.g., "this compound" AND "kinase inhibition") to retrieve primary sources. Prioritize peer-reviewed articles and patents, and cross-reference citations to identify seminal works. Use tools like Zotero or EndNote to organize sources and track recurring themes, such as reported bioactivity or synthesis challenges. Critically evaluate methodologies in prior studies to identify limitations (e.g., small sample sizes, lack of controls) that your research could address .
Q. How should I design experiments to investigate this compound’s mechanism of action?
Adopt a hypothesis-driven approach: define variables (e.g., concentration ranges, biological replicates) and controls (positive/negative, vehicle). For biochemical assays, include orthogonal methods (e.g., SPR for binding affinity, enzymatic activity assays) to validate results. Pre-register protocols on platforms like Open Science Framework to enhance transparency. Ensure reproducibility by detailing equipment specifications (e.g., spectrometer calibration) and reagent sources (e.g., catalog numbers, purity levels) .
Advanced Research Questions
Q. How can I resolve contradictions in published data on this compound’s efficacy?
Apply contradiction analysis by categorizing discrepancies into methodological (e.g., assay conditions), contextual (e.g., cell line variability), or interpretive (e.g., statistical thresholds). Compare experimental parameters across studies (e.g., pH, temperature) using meta-analysis tools. Conduct replication studies under standardized conditions and employ sensitivity analyses to test robustness. For example, if one study reports IC₅₀ = 10 nM (pH 7.4) and another IC₅₀ = 50 nM (pH 6.8), systematically vary pH to isolate its effect on binding kinetics .
Q. What strategies are effective for integrating mixed-methods approaches in this compound research?
Combine quantitative data (e.g., dose-response curves, molecular docking scores) with qualitative insights (e.g., researcher observations during synthesis, stakeholder interviews on therapeutic potential). Use triangulation to cross-validate findings: for instance, correlate computational predictions of binding sites with mutagenesis experiments. Align mixed-methods design with research objectives—exploratory studies may prioritize qualitative hypothesis generation, while confirmatory studies focus on quantitative validation .
Q. How can I ensure reproducibility in large-scale screening studies involving this compound?
Implement automation and standardization: use robotic liquid handlers for consistent reagent dispensing and plate readers with validated software. Document batch-to-batch variability in compound synthesis (e.g., NMR purity reports). Share raw datasets (e.g., fluorescence readings, chromatograms) in repositories like Zenodo. For collaborative projects, establish a centralized protocol repository with version control to track modifications .
Methodological Guidance
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Apply corrections for multiple comparisons (e.g., Bonferroni) in high-throughput screens. For time-dependent effects, employ mixed-effects models to account for longitudinal variability. Validate assumptions (e.g., normality, homoscedasticity) with diagnostic plots (Q-Q, residual vs. fitted) .
Q. How should I address ethical considerations in preclinical studies with this compound?
Follow ARRIVE guidelines for animal research: justify sample sizes, minimize suffering, and disclose euthanasia methods. For human-derived cell lines, obtain institutional approval and verify provenance to avoid misidentified or contaminated lines. Disclose conflicts of interest (e.g., funding from pharmaceutical companies) in manuscripts .
Data Presentation and Publishing
Q. What are key requirements for documenting this compound’s synthesis in a manuscript?
Provide step-by-step procedures, including reaction conditions (e.g., solvent, temperature), purification methods (e.g., column chromatography gradients), and characterization data (e.g., ¹H/¹³C NMR, HRMS). For novel derivatives, include spectral annotations and crystallographic data (if available). Reference commercial suppliers for uncommon reagents (e.g., "Sigma-Aldrich, 99.8%, Cat# XXXXX") .
Q. How can I structure a discussion section to contextualize findings on this compound?
Link results to broader hypotheses (e.g., "Our observed inhibition of Protein X aligns with prior in silico predictions..."). Acknowledge limitations (e.g., "In vitro models may not fully recapitulate in vivo metabolism") and propose follow-up experiments (e.g., "Future work could explore pharmacokinetics in murine models"). Contrast findings with conflicting studies and offer mechanistic explanations (e.g., "Divergent IC₅₀ values may stem from assay temperature differences") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
